REACTION_SMILES
|
[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[CH3:28][S:29]([CH3:30])=[O:31].[H-:1].[Na+:2].[c:12]1([S:18](=[O:19])(=[O:20])[Cl:21])[cH:13][cH:14][cH:15][cH:16][cH:17]1.[nH:3]1[cH:4][cH:5][c:6]2[n:7][cH:8][cH:9][cH:10][c:11]12>>[n:3]1([S:18]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)(=[O:19])=[O:20])[cH:4][cH:5][c:6]2[n:7][cH:8][cH:9][cH:10][c:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cnc2cc[nH]c2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(c1ccccc1)n1ccc2ncccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |